molecular formula C21H20F3N3OS B14112790 1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea

1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B14112790
M. Wt: 419.5 g/mol
InChI Key: QAKQEZQCNKANDM-UHFFFAOYSA-N
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Description

3-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]thiourea is a complex organic compound that features a quinoline moiety, a trifluoromethylphenyl group, and a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]thiourea typically involves multi-step organic reactions. One common approach is to start with the synthesis of the quinoline derivative, followed by the introduction of the ethyl linkage and finally the thiourea group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline or phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 3-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]thiourea may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of 3-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline moiety may intercalate with DNA, while the thiourea group could form hydrogen bonds with proteins, affecting their function. The trifluoromethyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like 2-hydroxyquinoline and 4-hydroxyquinoline share the quinoline core and exhibit similar biological activities.

    Thiourea Derivatives: Compounds such as phenylthiourea and methylthiourea have similar functional groups and can undergo comparable chemical reactions.

    Trifluoromethylphenyl Compounds: Compounds like 3-(trifluoromethyl)aniline and 3-(trifluoromethyl)phenol share the trifluoromethylphenyl group and exhibit similar chemical properties.

Uniqueness

What sets 3-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]thiourea apart is the combination of these three distinct moieties in a single molecule

Properties

Molecular Formula

C21H20F3N3OS

Molecular Weight

419.5 g/mol

IUPAC Name

1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C21H20F3N3OS/c1-12-6-7-13(2)18-17(12)10-14(19(28)27-18)8-9-25-20(29)26-16-5-3-4-15(11-16)21(22,23)24/h3-7,10-11H,8-9H2,1-2H3,(H,27,28)(H2,25,26,29)

InChI Key

QAKQEZQCNKANDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=S)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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